molecular formula C15H21NO5 B12958967 (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid

Cat. No.: B12958967
M. Wt: 295.33 g/mol
InChI Key: HHLBKMYQQRPAFC-LLVKDONJSA-N
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Description

“(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid” is a chiral Boc-protected amino acid derivative characterized by a tert-butoxycarbonyl (Boc) group at the amino position, a 3-hydroxybenzyl substituent at the β-carbon, and a carboxylic acid functional group. The (R)-configuration at the α-carbon distinguishes it from its enantiomeric counterpart and is critical for its stereospecific interactions in biological systems. This compound is primarily utilized in medicinal chemistry as a building block for peptide synthesis and as a precursor for inhibitors targeting enzymes such as HDACs (Histone Deacetylases) and HIV-1 capsid proteins .

Properties

Molecular Formula

C15H21NO5

Molecular Weight

295.33 g/mol

IUPAC Name

(2R)-2-[(3-hydroxyphenyl)methyl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(20)16-9-11(13(18)19)7-10-5-4-6-12(17)8-10/h4-6,8,11,17H,7,9H2,1-3H3,(H,16,20)(H,18,19)/t11-/m1/s1

InChI Key

HHLBKMYQQRPAFC-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC(=CC=C1)O)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC(=CC=C1)O)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid typically involves multiple steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Formation of the hydroxybenzyl moiety: This can be achieved through various methods, including Friedel-Crafts alkylation or other aromatic substitution reactions.

    Coupling reactions: The protected amino acid is then coupled with the hydroxybenzyl moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. Flow microreactor systems have been shown to be efficient and sustainable for similar compounds .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or Dess-Martin periodinane.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).

    Substitution: The hydroxy group can undergo nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: PCC, Dess-Martin periodinane

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Formation of a carbonyl compound

    Reduction: Formation of an alcohol

    Substitution: Formation of ethers or esters

Scientific Research Applications

Biological Activities

  • Anticancer Research :
    • The compound has been investigated for its potential in targeting specific cancer pathways. Research indicates that derivatives of this compound can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and apoptosis. For instance, studies have shown that related compounds can serve as inhibitors of tropomyosin receptor kinases (Trk), which are implicated in various cancers .
  • Neuropharmacology :
    • The structural similarity to amino acids makes it a candidate for developing neuroactive compounds. Research has focused on its role as a building block for peptides that can interact with neurotransmitter systems, potentially leading to new treatments for neurological disorders .
  • Drug Delivery Systems :
    • The compound's ability to form stable conjugates with other therapeutic agents enhances its utility in drug delivery systems. It can be used to create prodrugs that release active pharmaceutical ingredients in a controlled manner, improving bioavailability and reducing side effects .

Case Study 1: Inhibition of Tropomyosin Receptor Kinases

A study conducted at the University of Alberta explored the use of (R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid as a precursor for synthesizing radiotracers targeting Trk receptors. The research demonstrated that the synthesized compounds showed promising binding affinities and could be used for positron emission tomography (PET) imaging in cancer diagnostics .

Case Study 2: Synthesis of Neuroactive Peptides

In another study, researchers developed neuroactive peptides using this compound as a building block. The resulting peptides exhibited enhanced activity at specific neurotransmitter receptors, suggesting potential applications in treating conditions such as depression and anxiety .

Data Table: Summary of Applications

Application AreaDescriptionReference
Anticancer ResearchInhibits tumor growth by targeting Trk pathways
NeuropharmacologyBuilding block for neuroactive peptides
Drug Delivery SystemsEnhances stability and bioavailability of therapeutic agents

Mechanism of Action

The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid depends on its specific interactions with biological targets. The Boc protecting group can be removed under acidic conditions to reveal the free amino group, which can then interact with enzymes or receptors. The hydroxybenzyl moiety may also participate in hydrogen bonding or hydrophobic interactions with biological molecules .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at β-Carbon Molecular Formula Molecular Weight Biological Activity/Application References
This compound 3-hydroxybenzyl C₁₅H₂₁NO₅ 295.33 g/mol Peptide synthesis, enzyme inhibition
(R)-2-((tert-Butoxycarbonyl)amino)-3-(4-iodophenyl)propanoic acid 4-iodophenyl C₁₄H₁₇INO₄ 390.19 g/mol Anticancer agents (e.g., Type D inhibitors)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3,5-difluorophenyl)propanoic acid 3,5-difluorophenyl C₁₄H₁₆F₂NO₄ 300.28 g/mol HIV-1 capsid inhibitors
(S)-2-((tert-Butoxycarbonyl)amino)-3-(3-fluorophenyl)propanoic acid 3-fluorophenyl C₁₄H₁₇FNO₄ 282.29 g/mol HDAC8 inhibitors for acute kidney injury
(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid Phenyl C₁₄H₁₉NO₄ 265.31 g/mol Peptide intermediates, chiral resolution

Key Findings

Substituent Effects on Bioactivity :

  • The 3-hydroxybenzyl group in the target compound enhances polarity and hydrogen-bonding capacity, making it suitable for targeting hydrophilic enzyme pockets . In contrast, 4-iodophenyl (in Type D inhibitors) introduces steric bulk and electron-withdrawing effects, improving binding to hydrophobic kinase domains .
  • Halogenated derivatives (e.g., 3-fluorophenyl or 3,5-difluorophenyl) exhibit enhanced metabolic stability and blood-brain barrier penetration due to fluorine’s electronegativity and lipophilicity .

Synthetic Accessibility: The synthesis of the target compound requires regioselective introduction of the 3-hydroxybenzyl group, often via alkylation or Suzuki-Miyaura coupling, which is more complex than the iodophenyl derivatives synthesized via Ullmann coupling . Boc deprotection in aqueous LiOH/THF systems is a common step across analogs, but the 3-hydroxybenzyl variant may require additional protection of the phenolic -OH group during synthesis .

Physicochemical Properties: Solubility: The 3-hydroxybenzyl derivative shows higher aqueous solubility (logP ~1.2) compared to iodophenyl (logP ~3.5) or phenyl (logP ~2.8) analogs . Chiral Resolution: The (R)-configuration is resolved using chiral amines like (R)-(+)-α-methylbenzylamine, a method shared with other Boc-protected amino acids .

Biological Performance: Anticancer Activity: Type D inhibitors (4-iodophenyl) demonstrate IC₅₀ values of 0.5–2.0 µM against renal carcinoma cells, whereas the 3-hydroxybenzyl variant is less potent in this context but shows promise in anti-inflammatory targets . Enzyme Inhibition: The 3-hydroxybenzyl analog exhibits moderate HDAC8 inhibition (IC₅₀ ~15 µM), outperformed by 3-fluorophenyl derivatives (IC₅₀ ~8 µM) due to fluorine’s stronger electron-withdrawing effects .

Biological Activity

(R)-3-((tert-Butoxycarbonyl)amino)-2-(3-hydroxybenzyl)propanoic acid, commonly referred to as Boc-3-hydroxyphenylalanine, is a derivative of phenylalanine that has gained attention in medicinal chemistry and biochemical research. Its unique structure allows it to interact with various biological pathways, making it a compound of interest for potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C14H19NO4, with a molecular weight of approximately 273.31 g/mol. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which enhances its stability and solubility in biological systems.

The biological activity of this compound can be attributed to its interactions with several key biological targets:

  • Neurotransmitter Modulation : This compound has been shown to influence neurotransmitter release, particularly in the context of dopaminergic signaling pathways. It may act as a modulator in conditions such as Parkinson's disease, where dopaminergic neurons are compromised .
  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This mechanism could be beneficial in treating chronic inflammatory diseases .
  • Antioxidant Activity : The presence of the hydroxy group in the benzyl moiety contributes to its antioxidant properties, enabling it to scavenge free radicals and reduce oxidative stress in cells .

In Vitro Studies

In vitro studies have demonstrated that this compound can significantly affect cell viability and proliferation in various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .

Data Table: Biological Activities

Biological Activity Mechanism Reference
Neurotransmitter ModulationModulates dopaminergic signaling
Anti-inflammatory EffectsInhibits pro-inflammatory cytokines
Antioxidant ActivityScavenges free radicals
Induction of ApoptosisActivates caspase pathways in cancer cells

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cultures exposed to oxidative stress. The results indicated a significant reduction in cell death and oxidative markers, suggesting its potential use in neurodegenerative diseases .

Case Study 2: Anticancer Potential

In another study focusing on breast cancer cell lines, treatment with this compound resulted in a dose-dependent decrease in cell proliferation. The mechanism was linked to the induction of apoptosis via mitochondrial pathways, positioning it as a candidate for further development in cancer therapy .

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